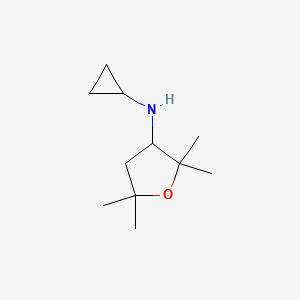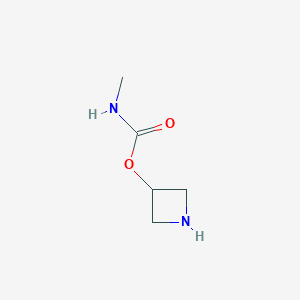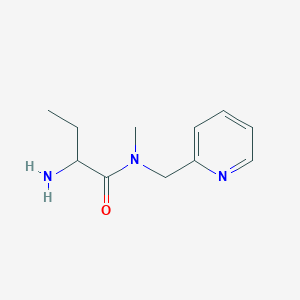![molecular formula C11H12BrN3 B13319978 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromophenyl group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch synthesis: This involves the sequential addition of reagents in a controlled environment, followed by purification steps such as recrystallization or chromatography.
Continuous flow synthesis: This method allows for the continuous addition of reagents and removal of products, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the bromophenyl group.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Uniqueness
1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively compared to its analogs .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-4-2-3-5-10(9)12/h2-5,7H,6,13H2,1H3 |
InChI Key |
RKKOHBHAUBEBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)



![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)


![1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid](/img/structure/B13319952.png)




